molecular formula C27H37Cl2N3O2 B605911 Ban orl 24

Ban orl 24

Katalognummer: B605911
Molekulargewicht: 506.5 g/mol
InChI-Schlüssel: NEEVITHVDIQNJY-KHZPMNTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von BAN ORL 24 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Spirobenzofuran-Piperidin-Einheit umfasst. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

    Bildung des Spirobenzofuran-Piperidin-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.

    Einführung der Pyrrolidin-Einheit: Dieser Schritt beinhaltet die Kupplung des Spirobenzofuran-Piperidin-Kerns mit einem Pyrrolidinderivat.

    Schlussmodifikationen:

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des NOP-Rezeptors. Der NOP-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der, wenn er durch seinen natürlichen Liganden Nociceptin aktiviert wird, Schmerzen und andere neurologische Funktionen moduliert. This compound bindet mit hoher Affinität an den NOP-Rezeptor und verhindert, dass Nociceptin den Rezeptor aktiviert. Diese Hemmung führt zu einer Verringerung der Schmerzsignalisierung und anderer damit zusammenhängender Wirkungen .

Analyse Chemischer Reaktionen

BAN ORL 24 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pain Modulation

BAN ORL 24 has been extensively studied in animal models to understand its effects on pain pathways. In experiments using the mouse tail withdrawal assay, administration of this compound at doses of 10 mg/kg was shown to antagonize both pronociceptive and antinociceptive effects induced by nociceptin, highlighting its potential utility in pain management strategies .

Neurological Studies

Research indicates that this compound can influence various signaling pathways related to neurobiology. For instance, it has been shown to modulate calcium mobilization in cells expressing the NOP receptor, which is crucial for understanding its role in neuronal activity and synaptic transmission .

Antinociceptive Activity

A study demonstrated that this compound effectively reversed thermal and mechanical antinociceptive activities induced by a dual agonist of mu-opioid and NOP receptors in mice. This suggests that this compound may serve as a valuable tool for dissecting the complex interactions between different opioid systems in pain modulation .

Selectivity Profile

In comparative studies, this compound showed selectivity towards NOP receptors over other opioid receptors, such as mu-, delta-, and kappa-opioid receptors, with K_i values indicating significantly lower affinities (greater than 1 µM). This selectivity is crucial for reducing potential side effects associated with traditional opioid therapies .

Wirkmechanismus

BAN ORL 24 exerts its effects by selectively inhibiting the NOP receptor. The NOP receptor is a G protein-coupled receptor that, when activated by its natural ligand nociceptin, modulates pain and other neurological functions. This compound binds to the NOP receptor with high affinity, preventing nociceptin from activating the receptor. This inhibition leads to a reduction in pain signaling and other related effects .

Vergleich Mit ähnlichen Verbindungen

BAN ORL 24 ist aufgrund seiner hohen Selektivität und Potenz als NOP-Rezeptor-Antagonist einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine hohe Affinität und Selektivität für den NOP-Rezeptor aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Biologische Aktivität

Ban orl 24 is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which plays a significant role in modulating pain pathways and has potential therapeutic applications in various neurological conditions. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spiro-isobenzofuran structure, which contributes to its unique pharmacological profile. Its chemical formula is:

  • Chemical Name : (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride
  • CAS Number : 1401463-54-4
  • Purity : ≥97%

This compound functions primarily as a competitive antagonist at the NOP receptor. It inhibits nociceptin-induced calcium mobilization, which is crucial for pain signaling pathways. The compound demonstrates selectivity against other opioid receptors, notably:

  • Mu-opioid receptor (MOR) : IC50 = 50 μM
  • Kappa-opioid receptor (KOR) : IC50 = 2500 nM
  • Delta-opioid receptor (DOR) : IC50 > 10000 nM

The high affinity for the NOP receptor, with a pK(i) value of 9.62, positions this compound as a potent tool for studying pain modulation without the side effects typically associated with classical opioids .

Pain Modulation

This compound has been extensively studied for its ability to modulate pain responses in various animal models. In particular, it has shown efficacy in:

  • Mouse Tail Withdrawal Assay : Administration of this compound (10 mg/kg) antagonized both pronociceptive and antinociceptive effects induced by nociceptin, demonstrating its role in pain perception modulation .

Interaction with Other Opioid Systems

This compound's selectivity allows it to interact minimally with traditional opioid receptors while effectively blocking NOP receptor signaling. This unique interaction profile suggests potential applications in treating pain without the risk of addiction associated with conventional opioid therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Calcium Mobilization Studies :
    • In CHO cells expressing human NOP receptors, this compound effectively inhibited nociceptin-induced calcium mobilization, confirming its antagonistic action at the NOP receptor .
  • Behavioral Studies :
    • Research involving Sprague-Dawley rats demonstrated that this compound administration influenced locomotor activity and pain response behaviors, suggesting broader implications for its use in understanding complex neurobiological processes .

Comparative Analysis with Other Compounds

The following table summarizes this compound's characteristics compared to other notable compounds targeting opioid receptors:

Compound NameReceptor TargetUnique Features
NociceptinNOPEndogenous peptide; regulates pain and stress
BuprenorphineMOR/NOPPartial agonist; used for pain management
NaloxoneMORAntagonist; used primarily for opioid overdose
J-113397NOPSelective antagonist; studied for addiction
This compound NOP Selective antagonist; high affinity; minimal MOR activity

Eigenschaften

IUPAC Name

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVITHVDIQNJY-KHZPMNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ban orl 24
Reactant of Route 2
Ban orl 24
Reactant of Route 3
Ban orl 24
Reactant of Route 4
Reactant of Route 4
Ban orl 24
Reactant of Route 5
Reactant of Route 5
Ban orl 24
Reactant of Route 6
Reactant of Route 6
Ban orl 24
Customer
Q & A

Q1: What is the primary mechanism of action of BAN ORL 24?

A1: this compound functions as a nociceptin/orphanin FQ (NOP) receptor antagonist. [, , ] This means it binds to the NOP receptor and blocks the actions of its natural ligand, nociceptin/orphanin FQ.

Q2: The research mentions an "antidepressant-like effect" of this compound. How is this effect linked to its interaction with the NOP receptor?

A2: While the exact mechanisms are still being investigated, studies suggest that the antidepressant-like effect of this compound might be related to the modulation of catecholaminergic systems in the brain. [, ] This suggests that blocking NOP receptors with this compound could influence the activity of neurotransmitters like dopamine and norepinephrine, which are known to play a role in mood regulation.

Q3: One study mentions the impact of this compound on "VMN SF-1/ARC POMC synapses." Can you elaborate on the significance of this finding?

A3: This research highlights the potential role of this compound in influencing energy homeostasis. [] The ventromedial nucleus of the hypothalamus (VMN), specifically neurons expressing steroidogenic factor-1 (SF-1), and proopiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) are key players in regulating appetite and energy balance. The study suggests that this compound might exert its effects by modulating neurotransmission at these synapses, potentially impacting feeding behavior and energy expenditure.

Q4: What are the future directions for research on this compound based on these findings?

A4: Future research could focus on several aspects:

  • Further elucidating the link between NOP receptor antagonism and the catecholaminergic system: This includes investigating the specific signaling pathways and brain regions involved in mediating the antidepressant-like effects of this compound. [, ]
  • Exploring the therapeutic potential of this compound in metabolic disorders: This involves conducting preclinical and clinical studies to assess its efficacy in managing conditions like obesity and metabolic syndrome. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.